Ferrous lactate
Description
Historical Context of Ferrous Lactate (B86563) Investigation
The therapeutic use of iron compounds dates back centuries, with early applications documented for a range of ailments. researchgate.net The modern therapeutic use of orally administered iron was pioneered in the 17th century for treating chlorosis, now known as iron deficiency anemia. researchgate.net While early iron preparations were often crude, such as iron filings in wine, the 19th century saw the introduction of more defined iron salts like ferrous sulfate (B86663). chemicalbook.comwikipedia.org
The investigation of ferrous lactate as a specific iron salt for therapeutic and other applications is a more recent development in the long history of iron in medicine. The synthesis and characterization of various iron salts, including lactates, became a focus as chemists sought to develop iron compounds with improved solubility, bioavailability, and tolerability. Early research into this compound was likely driven by the need for effective and palatable iron supplements. patsnap.com The development of various synthesis methods, such as the reaction of calcium lactate with ferrous sulfate or the direct reaction of lactic acid with iron, has been a key area of investigation. wikipedia.org
Significance of this compound in Contemporary Chemical and Biochemical Research
In contemporary research, this compound is recognized for its multifaceted roles beyond simple iron supplementation. Its significance stems from its chemical properties and its interactions within biological systems.
In Chemical Research:
Synthesis and Catalysis: The synthesis of this compound continues to be an area of interest, with methods being refined for improved yield and purity. google.com One patented method involves the reaction of ferrous carbonate with lactic acid, which avoids the introduction of sulfate or chloride ions. google.com this compound also serves as a reagent in materials science, notably in the preparation of carbon-based catalysts for polymer electrolyte fuel cells (PEFCs). wikipedia.org The broader field of iron catalysis in organic synthesis is an active area of research, with iron complexes being explored for a wide range of transformations due to their redox activity. acs.org
Coordination Chemistry: As a coordination complex, this compound provides a platform for studying the interaction between iron(II) and carboxylate ligands. wikipedia.org Understanding the structure and stability of such complexes is fundamental to predicting their behavior in various applications.
In Biochemical Research:
Iron Bioavailability and Metabolism: this compound is often used as a reference compound in studies comparing the bioaccessibility and bioavailability of different iron forms. nih.gov Research has shown that the lactate ligand can act as a chelating agent, helping to keep the iron soluble in the digestive tract and enhancing its absorption. patsnap.com Recent studies have delved deeper into the intricate relationship between lactate and iron metabolism, revealing that lactate can modulate the expression of hepcidin (B1576463), a key regulator of iron homeostasis. nih.govnih.gov This interaction is mediated by soluble adenylyl cyclase (sAC), highlighting a novel signaling pathway. nih.govnih.gov
Oxidative Stress and the Fenton Reaction: The interplay between ferrous iron and lactate is crucial in the context of oxidative stress. A recent hypothesis suggests that in cells under oxidative stress, the accumulation of both lactate and labile iron(II) may constitute a protective antioxidant system. nih.gov In this system, the highly reactive hydroxyl radicals generated from the Fenton reaction between Fe²⁺ and hydrogen peroxide are scavenged by the abundant lactate, thus protecting more critical biomolecules from damage. nih.gov
Overview of Research Trajectories for Iron-Lactate Systems
The study of iron-lactate systems is evolving, with several promising research trajectories emerging.
Advanced Materials and Catalysis: The use of this compound as a precursor for novel catalytic materials is an expanding area. Research is likely to focus on developing more efficient and stable catalysts for energy applications, such as fuel cells, and for a broader range of chemical syntheses. wikipedia.orgacs.org
Modulation of Iron Homeostasis: The discovery of lactate's role in regulating hepcidin opens up new avenues for investigating the molecular mechanisms governing iron balance. nih.govnih.gov Future research will likely explore the therapeutic potential of targeting the lactate-sAC-hepcidin axis in conditions of disordered iron metabolism.
Role in Disease Pathophysiology: The proposed protective role of the iron-lactate system against oxidative stress warrants further investigation in various pathological contexts, including cancer and neurodegenerative diseases where both lactate metabolism and iron dysregulation are implicated. nih.gov Understanding how cancer cells might exploit this system for survival could lead to new therapeutic strategies. nih.gov Furthermore, the link between lactate, iron, and inflammation is being explored in various conditions, including obesity and neuroinflammation. mdpi.comrupress.org
Food Science and Fortification: Ongoing research in food science aims to optimize the use of this compound as an iron fortificant. nih.gov This includes studies on microencapsulation to protect the iron from interactions with food components and improve its stability and bioavailability. nih.gov Additionally, the use of iron-lactoferrin complexes is being investigated to reduce off-flavor formation in iron-fortified food products. nih.gov
Structure
2D Structure
Properties
Molecular Formula |
C₆H₁₀FeO₆·xH₂O |
|---|---|
Molecular Weight |
233.98 |
IUPAC Name |
2-hydroxypropanoic acid;iron |
InChI |
InChI=1S/2C3H6O3.Fe/c2*1-2(4)3(5)6;/h2*2,4H,1H3,(H,5,6); |
SMILES |
CC(C(=O)O)O.CC(C(=O)O)O.[Fe] |
Synonyms |
(T-4)-Bis[2-(hydroxy-κO)propanoato-κO]iron Hydrate; (T-4)-Bis(2-hydroxypropanoato-O1,O2)iron Hydrate; 2-hydroxy-Propanoic Acid Iron Complex Hydrate; CromatonbicFerro Hydrate; E 585 Hydrate; Ferro-Drops Hydrate; Ferrous Lactate Hydrate; |
Origin of Product |
United States |
Synthetic Methodologies and Reaction Kinetics of Ferrous Lactate
Chemical Synthesis Routes
The common methods for producing ferrous lactate (B86563) are well-established in chemical manufacturing. atamanchemicals.com These routes include the reaction between lactate salts and ferrous salts or the direct interaction of lactic acid with iron. ecfr.govreddit.com
A prevalent method for synthesizing ferrous lactate involves a double displacement reaction between a lactate salt and a ferrous salt, typically ferrous sulfate (B86663). atamanchemicals.comecfr.govreddit.com This process is favored for its straightforward reaction mechanism and the use of readily available starting materials.
This compound can be produced by reacting calcium lactate with ferrous sulfate. atamanchemicals.comchembk.comwikipedia.org In this aqueous reaction, the insolubility of calcium sulfate is the driving force, causing it to precipitate out of the solution, which allows for the separation of the desired aqueous this compound. wikipedia.orgwikipedia.org
This method effectively exchanges the calcium ion for the ferrous ion, yielding this compound in the solution. wikipedia.org The precipitated calcium sulfate is then removed, typically through filtration, to isolate the this compound solution for further processing, such as concentration and crystallization. tiiips.com
An alternative and similar pathway utilizes sodium lactate as the lactate salt precursor, which reacts with ferrous sulfate. atamanchemicals.comecfr.gov This metathesis reaction results in the formation of this compound and sodium sulfate.
The reaction is represented by the following equation: 2NaC₃H₅O₃(aq) + FeSO₄(aq) + 2H₂O(l) → Fe(C₃H₅O₃)₂·2H₂O(s) + Na₂SO₄(aq) google.com
Research has shown that this process can be optimized by controlling reaction conditions to maximize the yield and purity of this compound. For instance, the reaction is often carried out with stirring in a protective atmosphere, such as carbon dioxide or hydrogen, to prevent the oxidation of the ferrous iron (Fe²⁺) to ferric iron (Fe³⁺). google.com The resulting this compound crystals are then separated from the mother liquor containing sodium sulfate, washed, and dried. google.com
This compound can also be synthesized through the direct reaction of lactic acid with metallic iron, often in the form of iron filings. atamanchemicals.comecfr.govreddit.com This method is a direct synthesis approach that avoids the introduction of other ions like sulfate or chloride. google.com A related process involves using ferrous carbonate, which reacts with lactic acid to generate this compound and carbon dioxide. google.com To prevent oxidation during the reaction, a reducing agent like iron powder may be added. google.com
Reaction of Lactate Salts with Ferrous Precursors
Optimization of Synthetic Parameters
The efficiency and yield of this compound synthesis are highly dependent on the reaction conditions. Optimizing parameters such as reactant ratios, concentrations, temperature, and reaction time is crucial for industrial production.
The molar ratio and concentration of reactants significantly impact the formation of this compound. In the sodium lactate and ferrous sulfate pathway, specific concentrations and mass ratios have been studied to enhance product yield and quality. google.com For example, using a sodium lactate solution with a concentration between 58.2% and 61.4% by weight and a ferrous sulfate heptahydrate solution of 40-50% concentration has been shown to be effective. google.com Maintaining a specific mass ratio between the sodium lactate and ferrous sulfate solutions is critical for driving the reaction towards completion and maximizing the precipitation of this compound. google.com
Detailed research findings from patent literature illustrate the effect of varying these parameters on the reaction outcome. The data below is derived from experimental examples for the synthesis of this compound dihydrate via the sodium lactate and ferrous sulfate pathway.
| Parameter | Example 1 | Example 2 | Example 3 |
|---|---|---|---|
| Sodium Lactate Solution Conc. (wt%) | 58.2% | 61.4% | 60.5% |
| Ferrous Sulfate Solution Conc. (wt%) | 50% | 40% | 45% |
| Mass Ratio (Na Lactate Soln : Fe Sulfate Soln) | 1 : 1.42 | 1 : 1.88 | 1 : 1.47 |
| Temperature (°C) | 35°C | 45°C | 40°C |
| Reaction Time (hours) | 2.5 | 1.5 | 2.0 |
| Protective Atmosphere | Carbon Dioxide | Hydrogen | Carbon Dioxide |
| Yield (g) | 70.8 g | 75.5 g | 72.2 g |
Data derived from patent RU2453149C1. google.com
The data demonstrates that careful control over the concentration of the reactant solutions and their mass ratio, in conjunction with temperature and reaction time, allows for the optimization of the this compound yield. google.com For instance, a higher concentration of ferrous sulfate solution and a specific mass ratio, combined with a slightly elevated temperature, resulted in a higher product yield in Example 2 compared to the others. google.com
Temperature and Pressure Effects on Yield and Purity
The synthesis of this compound is significantly influenced by reaction temperature, which affects both the rate of reaction and the final product's yield and purity. Optimal temperature control is crucial for maximizing yield while minimizing the oxidation of ferrous (Fe²⁺) ions to ferric (Fe³⁺) ions, which can introduce impurities.
Research into the synthesis of this compound from ferrous carbonate and lactic acid demonstrates a clear relationship between temperature, reaction time, and product yield. google.com For instance, a reaction conducted at 70°C for 2 hours resulted in a yield of approximately 85%. google.com Lowering the temperature necessitates longer reaction times to achieve comparable results; a reaction at 45°C required 5 hours. google.com These findings highlight a typical kinetic trade-off where higher temperatures accelerate the reaction, reducing processing time.
In another synthetic method involving the reaction of aqueous solutions of sodium lactate and ferrous sulfate, the optimal temperature range is identified as 35-45°C. google.com Conducting the reaction within this specific window, for a duration of 1.5 to 2.5 hours, is critical for forming high-quality this compound crystals. google.com Post-reaction, drying the crystals under vacuum at temperatures up to 70°C helps in achieving a high purity product with a mass fraction of at least 98%. google.com The use of vacuum pressure during the drying phase is essential for removing residual solvents without thermally degrading the compound. google.com Light, heat, and air are known to promote the oxidation of this compound, making controlled drying conditions paramount. chembk.com
The following table summarizes the effects of different temperature and time parameters on the synthesis of this compound from ferrous carbonate and lactic acid, as demonstrated in various embodiments of a patented method. google.com
Table 1: Effect of Temperature and Reaction Time on this compound Synthesis
| Embodiment | Reaction Temperature (°C) | Reaction Time (hours) | Stirring Speed (r/min) | Resulting Yield |
|---|---|---|---|---|
| 1 | 70 | 2 | - | ~85% |
| 2 | 45 | 5 | 80 | - |
| 3 | 60 | 4 | 60 | - |
Data derived from a patented synthesis method. google.com The specific yield for embodiments 2 and 3 was not stated but was part of a successful synthesis protocol.
Solvent Systems in this compound Synthesis
The choice of solvent is critical in the synthesis of this compound, primarily influencing reactant solubility, reaction medium, and the purification of the final product. Water is the most common solvent system due to its ability to dissolve the reactants, such as lactic acid, ferrous sulfate, and sodium lactate. google.comtiiips.com
In methods involving the direct reaction of ferrous carbonate with lactic acid, an aqueous solution of lactic acid is used. google.com For example, a 90% lactic acid solution is diluted with distilled water to create the desired concentration for the reaction. google.com The reaction mother liquor, which is the aqueous solution remaining after crystallization, can be reused by replenishing the consumed lactic acid, thus minimizing waste. google.com
In double displacement reactions, such as between ferrous sulfate and calcium lactate or sodium lactate, water serves as the medium in which the reactants are dissolved and the reaction occurs. google.comwikipedia.org The lower solubility of the resulting this compound in the aqueous solution at controlled temperatures allows for its precipitation and subsequent separation by filtration. tiiips.comwikipedia.org
Alcohols, particularly ethanol, are often employed in the purification stage. google.comchemicalbook.com After the this compound crystals are separated from the aqueous mother liquor, they are washed with alcohol. google.com This step is crucial for removing water-soluble impurities and residual water, as this compound is practically insoluble in ethanol. chemicalbook.comatamanchemicals.com For instance, washing with 85-100% alcohol followed by vacuum drying is a specified step in several synthesis protocols to obtain a pure, dry product. google.com
Kinetics and Reaction Mechanism Studies during this compound Formation
The formation of this compound, an iron (II) salt of lactic acid, can be achieved through several chemical pathways. patsnap.com The reaction mechanism fundamentally involves the combination of a source of ferrous ions with lactic acid or a lactate salt.
One common method is the direct acid-base reaction between ferrous carbonate (FeCO₃) and lactic acid (CH₃CH(OH)COOH). The reaction proceeds as follows: FeCO₃ + 2 CH₃CH(OH)COOH → Fe(CH₃CH(OH)COO)₂ + H₂O + CO₂
In this mechanism, lactic acid protonates the carbonate anion, leading to its decomposition into water and carbon dioxide gas, while the ferrous ion complexes with two lactate anions. google.com A key kinetic consideration is the prevention of the oxidation of ferrous (Fe²⁺) to ferric (Fe³⁺) ions, which is promoted by air (oxygen). chembk.comnih.gov To counteract this, a reducing agent, such as iron powder, is often added to the reaction mixture to act as a protective agent. google.com In other methods, the reaction is carried out under an inert atmosphere, such as carbon dioxide or hydrogen, to prevent oxidation. google.com
Another prevalent synthesis route is a metathesis or double displacement reaction. This involves reacting an aqueous solution of a soluble lactate salt, like calcium lactate or sodium lactate, with a soluble ferrous salt, typically ferrous sulfate (FeSO₄). wikipedia.orgatamanchemicals.comCa(C₃H₅O₃)₂ + FeSO₄ → Fe(C₃H₅O₃)₂ + CaSO₄↓
The kinetics of this reaction are driven by the precipitation of calcium sulfate, which is significantly less soluble in the aqueous medium than this compound, thus shifting the equilibrium towards the products. wikipedia.org The rate of this compound formation is influenced by factors such as reactant concentrations, pH, and temperature. nih.gov Studies on the oxidation kinetics of ferrous ions show that the rate is strongly dependent on pH and temperature, increasing as these parameters rise. nih.govepa.gov Therefore, maintaining a slightly acidic pH and a controlled temperature range (e.g., 35-45°C) is optimal for favoring the formation of this compound while managing the rate of potential side reactions like oxidation. google.comchemicalbook.comnih.gov
Upon formation in the aqueous solution, the this compound is typically isolated through crystallization, which can be initiated by concentration of the solution and seeding, followed by filtration. google.com
Advanced Spectroscopic and Structural Characterization of Ferrous Lactate Complexes
Vibrational Spectroscopy
Vibrational spectroscopy, encompassing Fourier-Transform Infrared (FTIR) and Raman techniques, provides detailed information about the molecular vibrations within ferrous lactate (B86563). These vibrations are unique to the compound's functional groups and the coordination bonds between the iron atom and the lactate ligands, serving as a molecular fingerprint.
Fourier-Transform Infrared (FTIR) Spectroscopy Analysis
FTIR spectroscopy is a powerful technique for identifying the functional groups present in ferrous lactate and probing the effects of metal coordination on the ligand's vibrational modes. The infrared spectrum of this compound is characterized by absorption bands corresponding to the hydroxyl (–OH), carboxylate (–COO⁻), and methyl (–CH₃) groups of the lactate ligand.
The coordination of the lactate to the Fe(II) ion typically occurs through the oxygen atoms of the carboxylate group and potentially the hydroxyl group. This interaction leads to shifts in the characteristic vibrational frequencies of these groups compared to free lactic acid. For instance, the strong asymmetric and symmetric stretching vibrations of the carboxylate group are particularly sensitive to the coordination environment. Analysis of precipitates from systems containing this compound has confirmed the presence of Fe-O bonds, with resulting products identified as iron oxyhydroxide (FeOOH). researchgate.net A study of sodium lactate identified a broad O-H stretching band between 3000 and 3700 cm⁻¹ and a C=O stretching peak in the 1550–1700 cm⁻¹ region, which are relevant reference points for the lactate ligand in an ionic environment. mdpi.com
| Vibrational Mode | Typical Wavenumber Range (cm⁻¹) | Assignment |
| O–H Stretch | 3000 - 3700 | Hydroxyl group of lactate and water of hydration |
| C–H Stretch | 2850 - 3000 | Methyl and methine groups of lactate |
| C=O Stretch (Asymmetric) | 1550 - 1700 | Carboxylate group coordinated to Fe(II) mdpi.com |
| C=O Stretch (Symmetric) | 1300 - 1450 | Carboxylate group coordinated to Fe(II) |
| Fe–O Stretch | 400 - 600 | Vibration of the iron-oxygen coordination bond mdpi.com |
This table is generated based on typical infrared absorption regions for functional groups and data from analogous compounds.
Raman Spectroscopy Characterization
Raman spectroscopy serves as a complementary technique to FTIR, providing information on non-polar bonds and symmetric vibrations. It is particularly useful for studying the low-frequency vibrations of metal-ligand bonds. In the context of this compound, Raman spectroscopy can directly probe the Fe-O coordination bonds.
While detailed Raman spectra specifically for this compound are not widely published, analysis of related iron compounds provides insight into the expected spectral features. For example, studies on various iron oxides and iron-containing proteins show characteristic Raman-active phonon modes corresponding to Fe-O vibrations in the 400-600 cm⁻¹ region. researchgate.netresearchgate.net The Raman spectra of iron colloids have shown peaks for hematite (B75146) (α-Fe₂O₃) at approximately 225, 298, and 411 cm⁻¹. researchgate.net Similarly, analysis of ferritin, an iron-storage protein, reveals bands in this region that are indicative of the Fe-O bonds within its iron core. researchgate.net By analogy, these findings suggest that Raman spectroscopy can be a valuable tool for characterizing the iron coordination environment in this compound, distinguishing between different crystalline forms or hydrates.
| Compound/System | **Observed Raman Peak (cm⁻¹) ** | Assignment |
| Hematite (α-Fe₂O₃) | ~225, 298, 411, 596 | Eg and A1g vibrational modes researchgate.net |
| Maghemite (γ-Fe₂O₃) | ~364, 504 | T2g and Eg modes researchgate.net |
| Ferritin | ~415, 480 | Fe-O complexes researchgate.net |
| Rubredoxin | Not specified | Used to determine iron coordination nih.gov |
This table presents data from analogous iron-containing systems to infer the potential application of Raman spectroscopy for this compound analysis.
Electronic Spectroscopy
Electronic spectroscopy techniques, such as Ultraviolet-Visible (UV-Vis) and fluorescence spectroscopy, are employed to study the electronic transitions within the this compound complex. These methods are instrumental in investigating complex formation, stability, and quantification.
Ultraviolet-Visible (UV-Vis) Spectroscopy for Complexation Studies
UV-Vis spectroscopy is a fundamental technique for monitoring the formation of complexes between Fe(II) and lactate ions in solution. The absorption of UV or visible light by the complex corresponds to the promotion of electrons from lower to higher energy levels. For transition metal complexes like this compound, two main types of electronic transitions are observed: d-d transitions and charge-transfer transitions.
The Fe(II) ion has a d⁶ electronic configuration. In an octahedral or tetrahedral ligand field created by the lactate ligands, the d-orbitals split, allowing for weak d-d transitions that typically appear in the visible or near-infrared region. More intense are the ligand-to-metal charge-transfer (LMCT) bands, where an electron is excited from a lactate-based orbital to an iron-based d-orbital. mdpi.comresearchgate.net These bands are usually found in the UV region.
Studies on the binding of Fe(II) to other organic ligands, such as the dioxygenase enzyme TauD, have demonstrated that UV difference spectroscopy can be used to monitor protein conformational changes upon iron binding and to determine the dissociation constant (Kd) for the Fe(II)-protein complex. nih.gov The formation of Fe(II) complexes with hop acids has also been successfully monitored by observing changes in UV-Vis absorption spectra. researchgate.net This approach allows for the quantitative study of complexation equilibria and the determination of the stoichiometry and stability of this compound complexes under various conditions.
| Technique | Application for this compound | Typical Spectral Features |
| UV-Vis Absorption Spectroscopy | Study of complex formation and stability | Weak d-d transitions (Visible/NIR), Intense Ligand-to-Metal Charge-Transfer (LMCT) bands (UV region) mdpi.com |
| UV Difference Spectroscopy | Quantification of binding affinity (Kd) | Perturbations in the UV spectrum of the ligand upon Fe(II) binding nih.gov |
Fluorometric Assays for Iron(II) Lactate Hydrate (B1144303) Quantification
Fluorometric assays offer a highly sensitive method for quantifying the components of this compound. These assays typically rely on fluorescent probes that react specifically with either the ferrous ion or the lactate molecule.
For the quantification of Fe(II), specific fluorescent probes are available that exhibit a significant change in their fluorescence properties upon binding to ferrous ions. For example, a probe has been developed that, upon reacting with Fe²⁺, forms an irreversible orange-red fluorescent product with an excitation wavelength of 542 nm and an emission wavelength of 575 nm. elabscience.commedchemexpress.com This allows for the selective detection of Fe²⁺ in a sample.
For the quantification of lactate, enzymatic assays are commonly used. One such method involves the enzyme lactate dehydrogenase (LDH), which catalyzes the oxidation of lactate to pyruvate (B1213749). rsc.org This reaction uses nicotinamide (B372718) adenine (B156593) dinucleotide (NAD⁺) as a cofactor, which is simultaneously reduced to NADH. The resulting NADH is fluorescent (typically excited around 340 nm and emitting around 460 nm), and its fluorescence intensity is directly proportional to the initial lactate concentration. rsc.org Another method is based on the intrinsic fluorescence of the enzyme L-lactic dehydrogenase (cytochrome b2), which decreases as it oxidizes lactate in the presence of ferricyanide, allowing for lactate determination. nih.gov By using a combination of these methods, both components of a this compound sample can be accurately quantified.
| Analyte | Assay Principle | Detection Method |
| Ferrous Iron (Fe²⁺) | A specific probe binds to Fe²⁺ to form a fluorescent product. elabscience.commedchemexpress.com | Measurement of fluorescence intensity (e.g., Ex/Em = 542/580 nm). elabscience.com |
| Lactate | Enzymatic oxidation of lactate to pyruvate by LDH, with concurrent reduction of NAD⁺ to fluorescent NADH. rsc.org | Measurement of NADH fluorescence intensity (e.g., Ex/Em ≈ 340/460 nm). rsc.org |
| Lactate | Enzymatic oxidation by L-lactic dehydrogenase (cytochrome b2) causes a decrease in the enzyme's intrinsic fluorescence. nih.gov | Measurement of the rate of fluorescence decrease. nih.gov |
Magnetic Resonance and X-ray Based Techniques
Magnetic resonance and X-ray techniques provide profound insights into the magnetic properties and the precise atomic arrangement of this compound complexes. These methods are crucial for a complete structural and electronic characterization.
Magnetic Resonance Imaging (MRI) can be used to differentiate between the ferrous (Fe²⁺) and ferric (Fe³⁺) oxidation states of iron. Studies have shown that while both ions have similar magnetic susceptibilities, their effect on the transverse relaxation rate (R₂) is markedly different. researchgate.netnih.gov The R₂ relaxation rate for Fe³⁺ is significantly higher than for Fe²⁺. nih.gov This difference in relaxation behavior can be exploited to develop noninvasive methods to quantify the amount of ferrous iron in a sample, which is critical for assessing the purity and stability of this compound.
X-ray based techniques, such as X-ray Diffraction (XRD) and X-ray Absorption Spectroscopy (XAS), are indispensable for solid-state characterization. XRD is used to determine the crystal structure of solid this compound, providing information on lattice parameters, bond lengths, and bond angles. This is essential for distinguishing between different hydrated forms, such as this compound dihydrate and trihydrate. XAS, which includes X-ray Absorption Near Edge Structure (XANES) and Extended X-ray Absorption Fine Structure (EXAFS), provides information about the oxidation state and local coordination environment of the iron atom. researchgate.net XANES spectra are sensitive to the oxidation state and coordination geometry (e.g., octahedral vs. tetrahedral), while analysis of the EXAFS region can determine the number and type of neighboring atoms and their distances from the central iron atom. researchgate.net
| Technique | Type of Information Obtained | Application to this compound |
| Magnetic Resonance Imaging (MRI) | Differentiates iron oxidation states based on relaxation rates (R₂*). researchgate.netnih.gov | Quantifying the Fe(II) content and assessing stability against oxidation to Fe(III). |
| X-ray Diffraction (XRD) | Provides detailed 3D crystal structure of the solid material. usra.edu | Determining the precise atomic arrangement, and identifying the specific hydrate form. |
| X-ray Absorption Spectroscopy (XAS) | Reveals oxidation state and local coordination environment (bond distances, coordination number). researchgate.net | Characterizing the electronic state and local geometry around the Fe(II) center in both crystalline and amorphous forms. |
Electron Paramagnetic Resonance (EPR) Spectroscopy for Iron Oxidation States
Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a spectroscopic technique that detects species with unpaired electrons, making it invaluable for studying paramagnetic centers, such as transition metal ions. wikipedia.orgnih.gov In the context of this compound, the iron is in the +2 oxidation state (Fe(II)). Typically, high-spin Fe(II) complexes are EPR-silent or present very broad signals that are difficult to detect under standard conditions.
However, EPR spectroscopy is a highly sensitive tool for detecting and characterizing the presence of ferric iron (Fe(III)), which is a common impurity or oxidation product in this compound samples. Fe(III) is a paramagnetic ion (with a high-spin S=5/2 state in many biological and chemical systems) and gives rise to distinct EPR signals. nih.gov The characteristics of the EPR spectrum, particularly the g-factor values, can provide detailed information about the electronic structure and coordination environment of the Fe(III) ion. nih.gov
For instance, a signal near g = 4.3 is characteristic of Fe(III) in a rhombic, low-symmetry environment, while signals around g = 6.0 are often associated with axial high-spin heme iron. nih.gov Therefore, in the study of this compound, EPR serves as a crucial analytical method to:
Assess Purity: Detect trace amounts of Fe(III) oxidation products. The presence and intensity of an Fe(III) signal can quantify the extent of sample degradation.
Characterize Oxidation Processes: Monitor the oxidation of Fe(II) to Fe(III) under various conditions, providing insight into the compound's stability. nih.gov
Probe Electronic Structure: Although Fe(II) itself is not typically observed, any detected Fe(III) species can be characterized, revealing information about its coordination geometry within the lactate matrix. nih.gov
The application of EPR is therefore fundamental to understanding the redox chemistry and stability of this compound complexes. wikipedia.org
X-ray Photoelectron Spectroscopy (XPS) for Elemental Composition and Oxidation States
X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive quantitative spectroscopic technique that measures the elemental composition, empirical formula, chemical state, and electronic state of the elements within a material. mccrone.com The technique works by irradiating a material with X-rays and measuring the kinetic energy of electrons that are emitted from the top 1-10 nm of the material.
For iron compounds, XPS is particularly powerful for distinguishing between different oxidation states, such as metallic iron (Fe(0)), ferrous iron (Fe(II)), and ferric iron (Fe(III)). mccrone.comresearchgate.net The binding energy of the core-level electrons, particularly the Fe 2p electrons, is sensitive to the chemical environment and oxidation state of the iron atom. thermofisher.com
Key findings from XPS analysis of iron compounds include:
Distinct Binding Energies: The Fe 2p region of the spectrum shows two main peaks, Fe 2p₃/₂ and Fe 2p₁/₂. The binding energy of the Fe 2p₃/₂ peak is characteristic of the oxidation state.
Multiplet Splitting and Satellites: High-spin Fe(II) and Fe(III) compounds exhibit complex Fe 2p spectra due to multiplet splitting. Additionally, "shake-up" satellite peaks are often observed at higher binding energies, which can be diagnostic for a specific oxidation state. For example, high-spin Fe(II) compounds often show a characteristic satellite peak, whereas this feature is different or absent in low-spin Fe(II) or Fe(III) compounds. thermofisher.comxpsfitting.com
In a study analyzing the products formed from a nutrient containing this compound, XPS was used to determine the final state of the iron. The high-resolution Fe 2p spectrum showed photoelectron peaks for Fe 2p₃/₂ and Fe 2p₁/₂ centered at 711.7 eV and 724.5 eV, respectively. researchgate.net These values were indicative of Fe(III) species in the resulting iron oxides, demonstrating the oxidation of the initial this compound. researchgate.net
| Chemical State | Binding Energy (eV) | Reference |
|---|---|---|
| Fe Metal (Fe(0)) | ~706.7 | thermofisher.com |
| Ferrous Oxide (FeO) | ~709.6 | thermofisher.com |
| Ferric Oxide (Fe₂O₃) | ~710.8 | thermofisher.com |
| Iron(III) species from this compound-derived product | ~711.7 | researchgate.net |
This table is interactive. Click on the headers to sort the data.
Single-Crystal X-ray Diffraction (SCXRD) and Powder X-ray Diffraction (PXRD) for Hydrate Forms and Crystal Structures
X-ray diffraction (XRD) techniques are the cornerstone for determining the three-dimensional atomic and molecular structure of crystalline materials.
Single-Crystal X-ray Diffraction (SCXRD) provides the most detailed and unambiguous structural information. carleton.edu By analyzing the diffraction pattern of a single, well-ordered crystal, it is possible to determine the precise location of each atom in the crystal lattice. This yields fundamental data such as:
Unit cell dimensions. pulstec.net
Bond lengths and bond angles. pulstec.net
Coordination geometry of the iron center.
The arrangement of lactate ligands and water molecules of hydration.
For this compound, SCXRD analysis would be essential to definitively characterize the molecular structure of its different hydrate forms (e.g., dihydrate and trihydrate), revealing how the lactate anions and water molecules coordinate to the Fe(II) ion. wikipedia.orgjostchemical.comnih.gov
Powder X-ray Diffraction (PXRD) is used to analyze polycrystalline or powdered samples. mdpi.com While it does not typically provide the atomic-level detail of SCXRD, it is an indispensable tool for:
Phase Identification: Each crystalline solid has a unique PXRD pattern, which serves as a "fingerprint" for identification. mdpi.com This allows for the confirmation of a synthesized batch of this compound against a known standard.
Hydrate Form Differentiation: this compound exists in different hydrated forms, such as the dihydrate and trihydrate. jostchemical.comfao.org These different hydrates have distinct crystal structures and will therefore produce different PXRD patterns, allowing for their unambiguous identification in a bulk sample. mdpi.com
Purity Analysis: PXRD can detect the presence of crystalline impurities, such as unreacted starting materials or different hydrate phases. The detection limit is typically in the range of 1% by weight. mdpi.comnih.gov
| Technique | Sample Type | Information Obtained | Primary Application for this compound |
|---|---|---|---|
| SCXRD | Single Crystal (~30-300 µm) | Precise atomic positions, bond lengths/angles, 3D crystal structure. carleton.edu | Fundamental determination of the molecular structure of a specific this compound hydrate. |
| PXRD | Bulk Powder | Crystalline phase identification ("fingerprint"), lattice parameters, sample purity, hydrate form. mdpi.com | Quality control, confirming the identity and hydration state of a bulk sample, and assessing purity. |
This table is interactive. Click on the headers to sort the data.
Other Advanced Spectroscopic and Analytical Methods
Beyond the core techniques, other analytical methods provide complementary information about the properties of this compound.
Near-Infrared Diffuse Reflectance Spectroscopy for Hydration State Determination
Near-Infrared (NIR) spectroscopy measures the absorption of light in the ~800 to 2500 nm wavelength range. This region is dominated by overtones and combination bands of fundamental molecular vibrations, particularly from O-H, C-H, and N-H bonds. mdpi.com This makes NIR spectroscopy highly sensitive to water content.
A key application for this compound is the determination of its hydration state. A study specifically utilized near-infrared diffuse reflectance spectroscopy with a fibre-optic probe to quantify the water content in this compound dihydrate. nih.gov The researchers developed multivariate calibration models, including stepwise multiple linear regression (SMLR) and partial least-squares regression (PLSR), to correlate the NIR spectra with the water content as determined by the standard Karl Fischer titration method. nih.gov The results were highly accurate, with the NIR method's predictions departing by less than 1.5% from the values obtained by Karl Fischer titration. nih.gov
This non-destructive and rapid technique is therefore a powerful tool for the quality control of this compound, allowing for quick confirmation of the correct hydration state without complex sample preparation. nih.govsigmaaldrich.com The significant wavelengths for lactate determination in other studies have been identified as 923 nm, 1047 nm, 1142 nm, and 1233 nm. nih.gov
Mass Spectrometry in this compound Research
Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is a cornerstone of chemical analysis for its ability to provide highly accurate molecular weight information and structural details based on fragmentation patterns.
In the context of this compound research, mass spectrometry is used for:
Molecular Weight Confirmation: High-resolution mass spectrometry can determine the exact mass of the this compound molecule with high precision, confirming its elemental composition. According to PubChem, the monoisotopic mass of anhydrous this compound (C₆H₁₀FeO₆) is 233.982674 Da. nih.gov This precise measurement is crucial for confirming the identity of a synthesized compound.
Purity and Impurity Analysis: MS can be coupled with separation techniques like liquid chromatography (LC-MS) to separate this compound from impurities in a sample. The mass spectrometer can then identify these impurities based on their mass, providing a detailed profile of the sample's composition.
Structural Elucidation: While not as common for simple salts, tandem mass spectrometry (MS/MS) could be used to fragment the this compound ion. The resulting fragmentation pattern could provide information about the connectivity of the atoms, helping to piece together its structure.
Physicochemical Stability and Degradation Pathways of Ferrous Lactate
Thermodynamic and Kinetic Stability Studies
The stability of a chemical compound can be assessed from two primary perspectives: thermodynamic stability, which relates to the energy state of the compound relative to its degradation products, and kinetic stability, which pertains to the rate at which degradation occurs. youtube.com Studies have been conducted to evaluate both aspects of ferrous lactate (B86563) stability under various conditions. The thermodynamic stability constants for complexes of lactic acid with both ferrous (Fe²⁺) and ferric (Fe³⁺) iron have been determined, with the constant for the ferrous lactate complex being somewhat lower than those for ferrous malate (B86768) and succinate. researchgate.net Kinetically, the stability of this compound is less than that of iron complexes with citrate (B86180), succinate, and malate, as determined by the rate of iron transfer to apotransferrin. researchgate.net
Temperature and humidity are critical factors that can influence the stability of this compound. Elevated temperatures can accelerate chemical reactions, leading to degradation. For instance, when heated to decomposition, this compound emits acrid smoke and irritating fumes. nih.gov The stability of this compound has been observed under various storage conditions. In one study, no significant changes in the content of ferrous ions were observed when feeds containing 0.2% and 5% of iron lactate were stored in the dark at room temperature (25 ± 2 °C) for 72 hours. nih.gov Similarly, feeds with 1% and 2% iron lactate remained stable when stored at 4 °C for 90 days. nih.gov
However, the combination of increased temperature and humidity can be particularly detrimental. Studies on iron-containing tablets have shown that accelerated stability testing at 40°C and 75% relative humidity leads to changes in physicochemical properties. jocpr.com Such conditions can promote the conversion of the more soluble ferrous (Fe²⁺) form to the less soluble ferric (Fe³⁺) form, which can impact the compound's utility. jocpr.com The trihydrate form of this compound is known to be affected by light and is deliquescent, meaning it has a tendency to absorb moisture from the air and dissolve. nih.gov
Table 1: Effect of Storage Temperature on this compound Stability in Feeds
| Concentration of this compound in Feed | Storage Temperature (°C) | Storage Duration | Observation |
|---|---|---|---|
| 0.2% and 5% | 25 ± 2 | 72 hours | No significant change in ferrous ion content |
This table is based on data from a study on the stability of ferrous ion in feeds added with iron lactate. nih.gov
The pH of the surrounding medium has a profound effect on the stability and integrity of this compound. researchgate.net Ferrous iron (Fe²⁺) is generally more stable in acidic solutions, while it is more readily oxidized to ferric iron (Fe³⁺) in alkaline conditions in the presence of oxygen. mdpi.com For this compound specifically, it is noted to be more stable in acidic foods with a pH below 4.5. cortexch.com In this acidic environment, there is less susceptibility to oxidation and the subsequent conversion to the ferric form, which often results in undesirable discoloration. cortexch.com
As the pH increases, the rate of ferrous iron oxidation accelerates significantly. researchgate.net In near-neutral or alkaline solutions, the precipitation of ferric hydroxide (B78521) (Fe(OH)₃) can occur, which lowers the concentration of Fe³⁺ species in the solution but also signifies the degradation of the original ferrous compound. wikipedia.org The rate of spontaneous chemical oxidation of uncomplexed ferrous iron is dramatically slower at a low pH (e.g., pH 2) compared to a neutral pH (e.g., pH 7). nih.gov This pH-dependent stability is a critical consideration in the formulation and application of this compound.
Table 2: pH-Dependent Stability of Ferrous Iron
| pH | Relative Oxidation Rate | Predominant Iron Species Stability |
|---|---|---|
| < 4.5 | Low | Fe²⁺ (Ferrous) is more stable |
| > 6.0 | High | Fe²⁺ is more easily oxidized to Fe³⁺ (Ferric) |
| Neutral (~7.0) | Very High | Rapid oxidation of Fe²⁺ |
This table synthesizes information from multiple sources regarding the influence of pH on iron stability. mdpi.comcortexch.comresearchgate.netwikipedia.orgnih.gov
Oxidative Degradation Mechanisms
Oxidative degradation is a primary pathway for the breakdown of this compound. This process involves the loss of an electron from the ferrous iron (Fe²⁺) to an oxidizing agent, resulting in the formation of ferric iron (Fe³⁺). This conversion is a key concern as it can alter the physical and chemical properties of the compound.
Molecular oxygen (O₂) is a common oxidizing agent responsible for the conversion of ferrous to ferric iron. flinnprep.com The autoxidation of ferrous iron in the presence of oxygen can lead to the formation of reactive oxygen species (ROS), such as superoxide (B77818) radicals (O₂⁻•) and hydroxyl radicals (HO•). mdpi.comnih.gov The process can be initiated by the reduction of molecular oxygen by ferrous iron to a superoxide anion radical. mdpi.com
The formation of ferric ions (Fe³⁺) from this compound is a direct consequence of oxidative degradation. cortexch.com This conversion is thermodynamically favorable in the presence of air due to the greater stability of the Fe³⁺ ion, which has a half-filled d-orbital electron configuration ([Ar]3d⁵). flinnprep.com The oxidation of ferrous ions has been shown to be a non-enzymatic reaction under aerobic conditions. byu.edu
Studies have determined the thermodynamic stability constants for complexes of both ferrous and ferric iron with lactate, providing a quantitative basis for understanding the equilibrium between these two oxidation states. researchgate.net The conversion of ferrous to ferric ions can be monitored through various analytical techniques. For example, a method for determining the amount of iron (III) in this compound involves dissolving the sample and titrating the liberated iodine after the addition of potassium iodide. fao.org The presence of certain substances can also influence the rate of this conversion; for example, the oxidation of ferrous to ferric ions is inhibited by glutathione (B108866). byu.edu
Photochemical Degradation Mechanisms
Exposure to light, particularly in the near-ultraviolet (UV) range, can induce the degradation of this compound through photochemical pathways. The photochemistry of iron(III)-lactic acid complexes has been a subject of study. acs.org Research on the near-UV light-induced degradation of iron complexes with α-hydroxycarboxylates, such as lactate, has revealed a common degradation pattern. nih.gov
This process involves a light-induced ligand-to-metal charge transfer (LMCT), which leads to the formation of a carbon dioxide radical anion (•CO₂⁻), a potent reducing agent, via an alkoxyl radical intermediate. nih.gov The study indicated that lactate could generate even higher yields of this radical anion compared to citrate, suggesting a significant potential for lactate to promote photodegradation. nih.gov The photodegradation of dissolved iron complexes in euphotic zones can release free Fe(III), which is a crucial aspect of iron bioavailability in certain environments. nih.gov The general sensitivity of iron chelates to photodegradation is a known phenomenon, with different chelating agents exhibiting varying degrees of stability under UV light. researchgate.net
UV-Light Induced Degradation of Lactate-Iron(III) Complexes
The degradation of lactate when complexed with iron(III) is significantly influenced by exposure to near-UV light. nih.gov This process involves a light-induced ligand-to-metal charge transfer (LMCT). nih.gov The photolysis of the Fe(III)-lactic acid complex, specifically [Fe(Lact)]⁺, upon excitation with UV light (at 355 nm) leads to its degradation. researchgate.net The quantum yield of this photolysis is 0.4 in deoxygenated solutions and 0.22 in air-saturated solutions. researchgate.net Research indicates that lactate can generate high yields of radical species compared to other α-hydroxycarboxylates like citrate, highlighting its potential to promote photo-degradation in relevant formulations. nih.gov The mechanism begins with the photoexcitation of the iron complex, which can be followed by oxygen-mediated reactions. ub.edu
Formation of Radical Anions during Photo-oxidation Processes
The photo-oxidation of lactate-iron complexes is characterized by the formation of specific radical intermediates. A common pathway in the near-UV light-induced degradation of Fe(III)-α-hydroxycarboxylate complexes is the formation of the carbon dioxide radical anion (•CO₂⁻). nih.gov This potent reducing agent is generated via an alkoxyl radical intermediate that results from the light-induced LMCT. nih.gov In the case of the Fe(III)-lactic acid complex, nanosecond laser flash photolysis has identified a weak transient absorption assigned to a [FeII... ⁻O-CH(Me)-COO•]⁺ radical complex. researchgate.net The proposed reaction mechanism involves an inner-sphere electron transfer within the excited complex, forming this radical complex, which then undergoes further transformation. researchgate.net The formation time for this radical complex has been determined to be approximately 1.5 picoseconds. researchgate.net In related processes like the Fenton reaction, ferrous iron (Fe²⁺) reacts with hydrogen peroxide to produce highly reactive hydroxyl radicals (HO•). nih.govmdpi.com These radicals can then attack the lactate molecule. nih.gov
| Radical Species | Formation Process | Source(s) |
| Carbon dioxide radical anion (•CO₂⁻) | Formed during near-UV light-induced degradation of Fe(III)-lactate complexes via an alkoxyl radical intermediate. | nih.gov |
| [FeII... ⁻O-CH(Me)-COO•]⁺ | Radical complex formed from the excited state of the [Fe(Lact)]⁺ complex through inner-sphere electron transfer. | researchgate.net |
| Hydroxyl radical (HO•) | Generated in Fenton-like reactions where Fe²⁺ reacts with hydrogen peroxide. | nih.govmdpi.com |
Interaction with Environmental Factors Affecting Degradation
Several environmental factors, including pH, light, and the presence of other substances, significantly affect the degradation of this compound and related iron complexes.
pH: The pH of the medium is a critical factor. This compound is more stable in acidic environments (pH below 4.5), which helps prevent the oxidation of Fe²⁺ to Fe³⁺. chemicalbook.com In more neutral or alkaline conditions, the oxidation is more likely, leading to the precipitation of insoluble iron(III) hydroxides. researchgate.net To counteract this, chelating agents are often used to keep the iron soluble and stable at near-neutral pH. researchgate.net
Light: As discussed, UV light is a potent driver of degradation for lactate-iron(III) complexes. nih.govresearchgate.net The susceptibility of iron chelates to photodegradation is well-documented and is influenced by factors such as light exposure time and wavelength. researchgate.net Even iron chelates with high stability constants can undergo degradation upon exposure to light. researchgate.net
Oxygen: The presence of oxygen influences the degradation pathway. For instance, the quantum yield for the photolysis of the [Fe(Lact)]⁺ complex is higher in deoxygenated solutions (0.4) compared to air-saturated solutions (0.22). researchgate.net Oxygen can also participate in subsequent reactions following the initial photoexcitation of iron complexes. ub.edu
Presence of Other Substances: The interaction with other molecules can affect stability. For example, in the Fenton reaction, lactate itself can act as a scavenger for the highly reactive hydroxyl radicals generated, being oxidized to pyruvate (B1213749) in the process. nih.gov This interaction can protect other essential biomolecules from oxidative damage. nih.gov
Complexation Chemistry and Chelation Dynamics of Iron with Lactate
Ligand-Metal Binding Thermodynamics and Kinetics
The stability of a metal complex in solution is quantified by its stability constant (K) or formation constant (β), which describes the equilibrium of the complex formation reaction. wikipedia.orgscispace.com A higher stability constant indicates a stronger interaction between the metal ion and the ligand, resulting in a more stable complex. scienceinhydroponics.com The thermodynamics of this binding are described by the Gibbs free energy change (ΔG), which is related to the enthalpy change (ΔH) and entropy change (ΔS) of the reaction.
While extensive thermodynamic data for many iron chelators exist, specific and comprehensive thermodynamic and kinetic parameters for the ferrous lactate (B86563) (Fe(II)-lactate) complex are not widely documented in readily available literature. However, the principles can be understood by examining data from the ferric lactate (Fe(III)-lactate) system and other related iron complexes. The complexation is known to be highly dependent on pH. researchgate.net For ferric iron, the formation of a 1:1 complex, [Fe(Lact)]²⁺, is a key reaction. Studies on the photochemistry of the iron(III)-lactic acid system have investigated the formation of this complex to understand its subsequent reactions. nsc.ru
The kinetics of complex formation for high-spin Fe(II), which typically exists in an octahedral coordination sphere with water molecules, involves the stepwise substitution of these water ligands by lactate. This process, known as ligand exchange, is generally very fast for Fe(II) complexes.
Table 1: Stability Constants for Selected Metal-Lactate Complexes
| Metal Ion | Ligand | Stepwise Stability Constant | Overall Stability Constant (log β) | Conditions |
| Fe³⁺ | Lactate | log K₁ ≈ 3.4 - 4.2 | - | Varies with ionic strength and temperature |
| Fe²⁺ | Lactate | Data not readily available | - | - |
| Cu²⁺ | Lactate | log K₁ ≈ 2.8 | log β₂ ≈ 4.8 | 25 °C |
| Zn²⁺ | Lactate | log K₁ ≈ 1.9 | log β₂ ≈ 3.2 | 25 °C |
Note: The stability constant values can vary significantly based on experimental conditions such as temperature and ionic strength of the medium. wikipedia.org
Speciation of Iron(II) and Iron(III) Lactate Complexes in Solution
The term "speciation" refers to the distribution of a chemical element among different chemical forms in a system. For iron in a lactate solution, speciation is primarily controlled by the pH and the relative concentrations of iron and lactate. Both Fe(II) and Fe(III) ions form various complexes with lactate and hydroxide (B78521) ions (OH⁻) as the pH changes.
In strongly acidic solutions (pH < 2), iron exists predominantly as the free hydrated ions, [Fe(H₂O)₆]²⁺ and [Fe(H₂O)₆]³⁺. As the pH increases into the mild acidic range (pH 3-5), lactate begins to complex with iron. For ferric iron, the 1:1 [Fe(Lact)]²⁺ complex is a dominant species. nsc.ru As the pH continues to rise, higher-order lactate complexes such as [Fe(Lact)₂]⁺ may form. Concurrently, hydrolysis reactions become significant, leading to the formation of mixed hydroxo-lactate complexes.
For ferrous iron, a similar trend is expected. In acidic to neutral solutions, species such as [Fe(Lact)]⁺ and Fe(Lact)₂ would form. However, Fe(II) is susceptible to oxidation to Fe(III), especially in neutral to alkaline conditions, which complicates the speciation. In alkaline environments (pH > 8), the low solubility of iron hydroxides means that Fe(OH)₂ (for ferrous) and Fe(OH)₃ (for ferric) are the predominant species, often leading to precipitation unless soluble complexes are formed. researchgate.net Studies of iron speciation in various aqueous environments confirm that Fe(II) phases are generally more soluble than Fe(III) phases, with the minimum solubility for Fe(II) occurring around pH 11 and for Fe(III) around pH 8. researchgate.net
Table 2: Predominant Iron Species in Lactate Solution at Varying pH
| pH Range | Predominant Iron(II) Species | Predominant Iron(III) Species |
| < 2 (Strongly Acidic) | [Fe(H₂O)₆]²⁺ (Free ion) | [Fe(H₂O)₆]³⁺ (Free ion) |
| 2 - 5 (Acidic) | [Fe(H₂O)₆]²⁺, [Fe(Lact)]⁺ | [Fe(Lact)]²⁺, [Fe(OH)]²⁺ |
| 5 - 8 (Mildly Acidic to Neutral) | [Fe(Lact)]⁺, Fe(Lact)₂ | [Fe(Lact)₂]⁺, Fe(OH)₃ (precipitate) |
| > 8 (Alkaline) | Fe(OH)₂ (precipitate) | Fe(OH)₃ (precipitate), [Fe(OH)₄]⁻ |
This table represents a simplified overview. The exact distribution depends on iron and lactate concentrations.
Computational Modeling of Iron-Lactate Interactions
Computational chemistry provides powerful tools to investigate the structure, stability, and electronic properties of metal complexes at an atomic level, offering insights that can be difficult to obtain experimentally.
Molecular Dynamics (MD) is a computational method used to simulate the physical movements of atoms and molecules over time. researchgate.net In the context of ferrous lactate, an MD simulation would model the lactate ligand and the Fe(II) ion, typically surrounded by a large number of explicit water molecules to mimic an aqueous solution. mdpi.com The interactions between atoms are described by a set of parameters known as a force field.
By simulating the system for nanoseconds or longer, MD can provide insights into:
Solvation Shell: MD simulations reveal the structure and dynamics of water molecules surrounding the complex, showing how the solvent interacts with and stabilizes the chelated species.
Binding Free Energy: Advanced MD techniques can be used to calculate the free energy of binding between the ferrous ion and the lactate ligand, providing a theoretical estimate of the complex's thermodynamic stability.
While specific MD simulation studies focused solely on this compound are not prominent, the methodology has been widely applied to study interactions in other iron-carboxylate systems and diiron protein active sites, confirming the structural stability and conformational flexibility of such complexes. nih.gov
Table 3: Typical Parameters and Outputs of an MD Simulation for a Metal Complex
| Parameter/Output | Description | Relevance to this compound Stability |
| Input Parameters | ||
| Force Field | A set of equations and parameters describing the potential energy of the system (e.g., AMBER, CHARMM). | Defines the accuracy of the atomic interactions. |
| Water Model | A model for the behavior of water molecules (e.g., TIP3P, SPC/E). | Crucial for accurately representing solvation effects. |
| Simulation Time | The duration of the simulation (e.g., 100 ns). | Must be long enough to observe equilibrium behavior. |
| Output Metrics | ||
| RMSD | Root-Mean-Square Deviation of atomic positions. | Measures structural drift; low, stable values indicate a stable complex. |
| RMSF | Root-Mean-Square Fluctuation of individual atoms. | Identifies flexible regions of the ligand. |
| Binding Free Energy (ΔG_bind) | The free energy change upon complex formation. | A direct theoretical measure of the complex's stability. |
Quantum chemical calculations, particularly those using Density Functional Theory (DFT), are employed to investigate the electronic structure of molecules. digitellinc.com These methods solve approximations of the Schrödinger equation to determine the electron distribution and energy levels within the complex. nih.gov For a high-spin Fe(II) complex like this compound, DFT calculations can elucidate key features of the metal-ligand bond. nih.gov
Key insights from quantum chemical calculations include:
Optimized Geometry: Calculations can predict the most stable three-dimensional structure of the complex, providing precise bond lengths and angles between the iron center and the lactate ligand's oxygen atoms.
Bonding Analysis: DFT can quantify the nature of the Fe-O bonds. By analyzing the molecular orbitals and the distribution of electron density (using methods like Mulliken population analysis or Quantum Theory of Atoms in Molecules), it is possible to determine the degree of covalent and ionic character in the bonds.
Electronic Properties: The calculations reveal the energies and compositions of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The HOMO-LUMO gap is an indicator of the molecule's chemical reactivity and the energy required for electronic excitation.
Spectroscopic Properties: Methods like Time-Dependent DFT (TD-DFT) can predict the electronic absorption spectrum (UV-Vis) of the complex, which can be compared with experimental data to validate the computational model. nih.gov
DFT has been successfully used to study a wide range of Fe(II) and Fe(III) complexes, providing accurate descriptions of their structure, redox potentials, and spin states. frontiersin.orgresearchgate.netrsc.org Such calculations would confirm the high-spin S=2 state for the d⁶ Fe(II) center in an octahedral-like environment provided by lactate and water ligands. nih.gov
Table 4: Predicted Outputs from a DFT Calculation on an Iron(II)-Lactate Complex
| Property | Description | Expected Finding for this compound |
| Optimized Fe-O Bond Lengths | The calculated equilibrium distances between the iron atom and the coordinating oxygen atoms. | Expected around 2.00 - 2.25 Å, consistent with other Fe(II)-carboxylate complexes. nih.gov |
| Mulliken/Hirshfeld Charges | The calculated partial atomic charge on the iron and ligand atoms. | Would show charge transfer from the lactate ligand to the Fe(II) ion, indicating some covalent character in the predominantly ionic bond. |
| Spin State | The total spin angular momentum of the complex. | High-spin (S=2) ground state is expected for a weak-field ligand like lactate. nih.gov |
| HOMO/LUMO Composition | The primary atomic orbitals contributing to the frontier molecular orbitals. | The HOMO would likely have significant metal d-orbital character, while the LUMO might be centered on the metal or ligand. |
Fundamental Biochemical and Cellular Interactions of Iron Lactate Systems Non Clinical Focus
Cellular Uptake Mechanisms of Iron-Lactate Complexes
The uptake of iron into cells is a tightly regulated process essential for various biological functions. mdpi.com While the primary physiological pathway involves transferrin-bound iron, cells can also acquire iron through non-transferrin-bound iron (NTBI) uptake systems. researchgate.net Ferrous lactate (B86563), as a source of iron, utilizes these pathways, with the lactate component potentially influencing the efficiency of iron import.
Research in various model systems has identified several key metal transporters involved in the import of iron, which are relevant to the uptake of iron from ferrous lactate.
Divalent Metal Transporter 1 (DMT1): DMT1 is a crucial transporter for the absorption of dietary non-heme iron in the duodenum. mdpi.comnih.gov It facilitates the transport of ferrous iron (Fe2+) across the apical membrane of enterocytes. mdpi.compatsnap.com Given that this compound provides iron in the more soluble Fe2+ state, DMT1 is a primary candidate for its cellular import. patsnap.com Studies have shown that DMT1 expression is upregulated in response to iron deficiency, enhancing the body's capacity to absorb iron. nih.gov
ZIP Family Transporters (ZIP8 and ZIP14): The Zrt- and Irt-like protein (ZIP) family, particularly ZIP8 and ZIP14, also contribute to the cellular uptake of NTBI. mdpi.com These transporters can mediate the influx of iron into the cytoplasm from either the extracellular space or from endosomes. mdpi.com
L-type Calcium Channels (LTCCs): Some studies suggest that L-type calcium channels may also play a role in the uptake of NTBI, providing an alternative route for iron to enter cells. mdpi.com
Iron/Lead Transporter (ILT) Superfamily: This superfamily includes transporters that are specific for iron and/or lead ions. researchgate.net Members of this family, such as the FetM protein in Escherichia coli, are essential for iron uptake in certain bacteria. researchgate.net
The table below summarizes the key metal transporters and their roles in iron import.
| Transporter | Location | Function in Iron Import | Reference |
| DMT1 | Apical membrane of enterocytes, endosomes | Transports ferrous iron (Fe2+) into the cytoplasm. | mdpi.comnih.govpatsnap.com |
| ZIP8/ZIP14 | Plasma membrane, endosomal membranes | Mediate the influx of non-transferrin-bound iron. | mdpi.com |
| LTCCs | Plasma membrane | Potential alternative pathway for non-transferrin-bound iron uptake. | mdpi.com |
| ILT Superfamily | Bacterial cell membranes | Facilitate iron uptake in certain prokaryotic systems. | researchgate.net |
The uptake of this compound directly influences the intracellular labile iron pool (LIP), the cell's readily available source of iron. nih.gov Studies using human epithelial Caco-2 cells have demonstrated that exposure to this compound leads to a significant increase in intracellular iron concentration compared to other iron compounds like ferric ammonium (B1175870) citrate (B86180) (FAC) and ferric citrate. nih.gov This increased iron import is correlated with a rise in the iron storage protein, ferritin, and an increase in iron associated with mitochondria. nih.gov
The regulation of intracellular iron concentration is a complex process. An increase in the LIP triggers cellular responses to manage the excess iron and prevent toxicity. researchgate.net This includes the sequestration of iron into ferritin, a process that prevents iron from participating in harmful redox reactions. researchgate.net The cell also regulates iron export through the protein ferroportin. nih.gov
The following table illustrates the observed effects of this compound on intracellular iron parameters in a model system.
| Parameter | Observation with this compound | Significance | Reference |
| Intracellular Iron Concentration | Significant increase | Directly contributes to the labile iron pool. | nih.gov |
| Ferritin Levels | Increased | Indicates cellular storage of excess iron to mitigate toxicity. | nih.gov |
| Mitochondrial Iron | Increased | Highlights the role of mitochondria in iron metabolism and potential for iron-related processes. | nih.gov |
Role of Lactate in Cellular Iron Homeostasis Regulation
Lactate, long considered a metabolic waste product, is now recognized as a signaling molecule that can influence various cellular processes, including iron homeostasis. nih.gov
Hepcidin (B1576463) is a peptide hormone that acts as the master regulator of systemic iron homeostasis. nih.gov It controls iron levels by binding to the iron exporter ferroportin, leading to its degradation. nih.gov Recent research has revealed that lactate can increase the expression of hepcidin. nih.govnih.gov In hepatocyte cell lines such as AML-12, Hepa1-6, and HCCLM3, treatment with lactate led to increased hepcidin expression. nih.gov This effect was also observed in primary hepatocytes isolated from mice. nih.gov The induction of hepcidin by lactate suggests a mechanism by which cellular metabolic state can directly influence systemic iron availability.
The mechanism by which lactate modulates hepcidin expression involves key signaling pathways.
cAMP/PKA Pathway: Lactate enters hepatocytes via the monocarboxylate transporter 1 (MCT1). nih.gov Inside the cell, lactate binds to and activates soluble adenylyl cyclase (sAC), which in turn increases the levels of cyclic adenosine (B11128) monophosphate (cAMP). nih.govnih.gov This rise in cAMP activates Protein Kinase A (PKA). nih.govnih.gov
BMP/SMAD Pathway: The activation of the PKA pathway by lactate enhances signaling through the bone morphogenetic protein (BMP) pathway. nih.gov Specifically, it leads to the phosphorylation of Smad1/5/8 proteins. nih.govnih.gov The phosphorylated Smad complex then translocates to the nucleus to increase the transcription of the HAMP gene, which encodes hepcidin. nih.gov
The table below outlines the key signaling molecules involved in lactate-mediated hepcidin regulation.
| Signaling Molecule | Role in Pathway | Effect of Lactate | Reference |
| MCT1 | Lactate transporter | Facilitates lactate entry into the cell. | nih.gov |
| sAC | Enzyme | Activated by lactate to produce cAMP. | nih.govnih.gov |
| cAMP | Second messenger | Levels are increased by sAC activation. | nih.govnih.gov |
| PKA | Kinase | Activated by cAMP. | nih.govnih.gov |
| Smad1/5/8 | Transcription factors | Phosphorylated downstream of PKA activation. | nih.govnih.gov |
| Hepcidin | Hormone | Expression is upregulated by the signaling cascade. | nih.govnih.govnih.gov |
Redox Chemistry and Antioxidant Mechanisms
The chemical properties of iron, particularly its ability to exist in two primary oxidation states, ferrous (Fe2+) and ferric (Fe3+), are central to its biological function and potential toxicity. flinnprep.com
The Fenton reaction, where Fe2+ reacts with hydrogen peroxide to produce highly reactive hydroxyl radicals, is a major source of oxidative stress in cells. mdpi.com Lactate has been proposed to play a dual role in this context. On one hand, this compound can stabilize Fe2+ in a reactive form, potentially facilitating the Fenton reaction. nih.gov
Conversely, at elevated concentrations, lactate can act as a scavenger of hydroxyl radicals, thereby protecting cellular components from oxidative damage. nih.gov This suggests that lactate production could be part of an iron-dependent antioxidant mechanism, where cells decompose hydrogen peroxide and prevent damage to essential biomolecules. nih.gov
Lactoferrin, an iron-binding glycoprotein, also exhibits potent antioxidant properties by chelating iron and modulating its cellular uptake, which reduces the production of reactive oxygen species (ROS). nih.govmdpi.com It can also enhance the body's endogenous antioxidant defenses, such as superoxide (B77818) dismutase and glutathione (B108866) peroxidase. nih.govmdpi.com
The table below summarizes the key aspects of the redox chemistry and antioxidant mechanisms involving iron and lactate.
| Process | Description | Role of Lactate/Ferrous Lactate | Reference |
| Fenton Reaction | Fe2+ + H2O2 → Fe3+ + OH• + OH- | This compound can stabilize Fe2+, potentially facilitating this reaction. | nih.govmdpi.com |
| Hydroxyl Radical Scavenging | Neutralization of highly reactive hydroxyl radicals. | High concentrations of lactate can act as a scavenger. | nih.gov |
| Iron Chelation | Binding of iron to prevent its participation in redox reactions. | Lactoferrin, an iron-binding protein, chelates iron, reducing ROS production. | nih.govmdpi.com |
| Enhancement of Endogenous Antioxidants | Boosting the activity of cellular antioxidant enzymes. | Lactoferrin can enhance superoxide dismutase and glutathione peroxidase activity. | nih.govmdpi.com |
Lactate's Role as a Free Radical Scavenger (e.g., •OH, O2−•)
Lactate has been identified as an effective scavenger of certain reactive oxygen species (ROS), specifically the hydroxyl radical (•OH) and the superoxide anion (O2−•). physiology.orgphysiology.org In vitro studies using electron paramagnetic resonance (EPR) have demonstrated that lactate can reduce the signals corresponding to both •OH and O2−• in a concentration-dependent manner. physiology.orgresearchgate.net The scavenging effect is particularly predominant toward the superoxide anion. physiology.org For instance, in one study, the addition of lactate to an aqueous solution decreased the EPR signal for the superoxide radical to 11.5% of the control value at a 60 mM concentration. physiology.org
The mechanism of this antioxidant activity involves lactate directly scavenging these free radicals, which can prevent the initiation of lipid peroxidation and protect cells from oxidative damage. physiology.org In cellular models, such as primary rat hepatocyte cultures subjected to iron-nitrilotriacetate (Fe-NTA) induced oxidative stress, lactate was shown to inhibit lipid peroxidation. physiology.org This protective effect is attributed to its ability to neutralize •OH and O2−• radicals, which are generated via the Fenton and Haber-Weiss reactions in the presence of iron, thereby preventing them from attacking cell membranes. physiology.org However, studies have shown that lactate does not appear to scavenge lipid radicals directly. physiology.orgphysiology.org An indirect antioxidant mechanism has also been proposed, where the consumption of hydroxyl radicals by lactate generates pyruvate (B1213749), which is itself an antioxidant capable of scavenging H₂O₂ and •OH. physiology.org
Table 1: In Vitro Scavenging Activity of Lactate on Superoxide Radicals (O2−•)
| Lactate Concentration (mM) | EPR Signal Intensity (% of Control in Aqueous Solution) | EPR Signal Intensity (% of Control in Plasma) |
|---|---|---|
| 1 | 57.0% | 86.5% |
| 10 | 25.5% | 72.0% |
| 15 | 23.5% | 64.0% |
| 30 | 12.5% | 54.0% |
| 60 | 11.5% | 26.0% |
Data sourced from EPR experiments measuring the reduction of the DMPO-OOH• adduct signal in the presence of varying lactate concentrations. physiology.org
Interplay with Iron-Dependent Oxidative Stress Pathways (e.g., Ferroptosis)
Ferroptosis is a form of regulated cell death characterized by iron-dependent lipid peroxidation. researchgate.netrupress.org Lactate plays a complex role in this pathway, capable of exerting both protective and contributory effects depending on the cellular context. A primary proposed mechanism involves lactate acting as a readily available substrate for oxidation, thereby protecting other essential biomolecules from damage. nih.gov In cells with a high labile iron pool, the Fenton reaction between Fe²⁺ and hydrogen peroxide (H₂O₂) produces highly reactive hydroxyl radicals (HO•). nih.gov Abundant lactate can scavenge these radicals at their site of formation, being oxidized to pyruvate in the process. nih.gov This establishes an iron-dependent antioxidant system where lactate and iron work together to detoxify H₂O₂. nih.gov
Conversely, lactate metabolism can also confer resistance to ferroptosis. In some cancer cells, lactate has been shown to increase the expression of glutathione peroxidase 4 (GPX4), a key enzyme that inhibits ferroptosis by reducing lipid peroxides. nih.gov This upregulation can occur through complex signaling pathways, such as the p38-SGK1-NEDD4L pathway, which reduces the degradation of GPX4. nih.gov Furthermore, lactate can induce the production of monounsaturated fatty acids, which are less susceptible to peroxidation than polyunsaturated fatty acids, thereby inhibiting ferroptosis. researchgate.netnih.gov However, in other contexts, such as myocardial ischemia-reperfusion injury, lactate has been found to promote ferroptosis by increasing the cellular uptake of Fe²⁺, which in turn generates excessive ROS through the Fenton reaction, leading to lipid peroxidation. researchgate.net
Microbial Iron Metabolism and Biogeochemical Cycling
Lactate Oxidation Coupled to Iron(III) Reduction in Microorganisms
Certain microorganisms are capable of using lactate as an electron donor to reduce ferric iron (Fe(III)), a process central to their energy metabolism. nih.govasm.org The bacterium Geobacter sulfurreducens PCA, for example, can completely oxidize lactate to reduce Fe(III), producing pyruvate and acetate (B1210297) as metabolic intermediates. nih.govasm.orgresearchgate.net This metabolic capability is significant as it was previously thought that G. sulfurreducens could not utilize lactate directly. nih.gov The genome of G. sulfurreducens PCA contains genes for lactate permeases and lactate dehydrogenases, which are essential for this process. nih.gov
Studies have demonstrated that in cultures of G. sulfurreducens PCA, the consumption of lactate is directly coupled with the production of ferrous iron (Fe(II)). nih.govasm.org For example, after 10 days of incubation under Fe(III)-limiting conditions, G. sulfurreducens PCA was observed to consume 2.6 mM of lactate while producing 12.8 mM of Fe(II). nih.gov This indicates a stoichiometry where nearly five moles of Fe(II) are produced for every mole of lactate consumed, which is inconsistent with incomplete lactate oxidation to acetate. nih.gov Other bacteria, such as Thermus strain SA-01, have also been shown to couple the reduction of Fe(III)-NTA to lactate oxidation and growth. researchgate.net
Table 2: Lactate Oxidation and Iron(III) Reduction by Geobacter sulfurreducens PCA
| Time (days) | Lactate Consumed (mM) | Fe(II) Produced (mM) |
|---|---|---|
| 0 | 0.0 | 0.0 |
| 2 | ~0.5 | ~2.5 |
| 4 | ~1.0 | ~5.0 |
| 6 | ~1.8 | ~9.0 |
| 8 | ~2.4 | ~12.0 |
| 10 | 2.6 | 12.8 |
Data represents approximate values from triplicate experiments under Fe(III)-limiting conditions. nih.gov
Role in Dissimilatory Iron Reduction Processes
Dissimilatory iron reduction is a form of anaerobic respiration where microorganisms use Fe(III) oxides as external electron acceptors for the oxidation of organic matter. researchgate.net Lactate is a common and effective electron donor for this process, utilized by dissimilatory iron-reducing bacteria (DIRB) which are widespread in anaerobic environments. researchgate.netnih.gov In this process, bacteria like Shewanella oneidensis and Geobacter sulfurreducens couple the oxidation of lactate to the reduction of Fe(III) to conserve energy for growth. researchgate.netnih.gov
This microbial activity is a crucial component of organic matter remineralization in environments such as marine and freshwater sediments. nih.gov The process is not limited to amorphous iron oxides; DIRB can also reduce structural Fe(III) bound in clay minerals like smectite, using lactate as the carbon and energy source. nih.gov The biogeochemical cycling of carbon, iron, and sulfur are often tightly linked, and the presence of lactate can stimulate both dissimilatory iron reduction and sulfate (B86663) reduction in environments like acid mine drainage. researchgate.net
Microbial Influence on Iron Speciation in Environmental Contexts
Microbial metabolism, particularly the use of lactate as an electron donor, significantly influences iron speciation—the distribution between its ferrous (Fe(II)) and ferric (Fe(III)) oxidation states—in natural environments. nih.gov The reduction of Fe(III) to the more soluble Fe(II) by DIRB fundamentally alters the geochemistry of soils, sediments, and groundwater. nih.gov This process can mobilize iron, affecting its availability for other organisms and influencing the cycling of other nutrients and contaminants. nih.gov
Applications in Advanced Materials Science and Research Technologies Non Clinical Focus
Role as a Precursor in Inorganic Material Synthesis (e.g., Catalysts, Nanomaterials)
Ferrous lactate (B86563) is a notable precursor in the synthesis of various inorganic materials, including catalysts and nanomaterials. Its organic lactate component and the ferrous iron (Fe²⁺) state make it a reactive and controllable source of iron for building complex structures at the micro and nano-scale.
In the field of nanotechnology, ferrous lactate has been successfully employed in the synthesis of magnetite (Fe₃O₄) nanoparticles. tandfonline.com Research has shown that the choice of the ferrous iron source is critical in controlling the size of the resulting nanoparticles. tandfonline.com For instance, using this compound in combination with ferric chloride in a co-precipitation method allows for the formation of finer Fe₃O₄ nanoparticles compared to when other iron salts like ferrous sulfate (B86663) or ferrous chloride are used. tandfonline.com This is attributed to the tendency of the ferric ion to form a relatively stable complex with the lactate ion. tandfonline.com
Furthermore, this compound is utilized in the production of nano-fertilizers. A patented process describes the use of this compound solution incubated with microorganisms like Aspergillus versicolar to produce ferrous nano-nutrients. google.com This biotechnological approach leverages microbial enzymes to reduce the metal salt into nanoparticles, offering an eco-friendly and cost-effective synthesis route. google.com
The compound also plays a role in the synthesis of advanced battery materials. It is listed as a potential ferrous ion source in a method for preparing iron phosphate (B84403) (FePO₄), a precursor for the cathode material lithium iron phosphate (LiFePO₄) used in lithium-ion batteries. google.com The synthesis of LiFePO₄ can also be achieved using this compound directly, with studies indicating its rateability in forming the final product. scispace.com
In catalysis research, this compound has been used to construct active catalytic interfaces. For example, dendritic hematite (B75146) (α-Fe₂O₃) nanorods decorated with this compound layers have shown a significant enhancement in photocurrent and a negative shift in the onset potential for photoelectrochemical (PEC) water oxidation. researchgate.net X-ray photoelectron spectroscopy (XPS) analysis revealed that the Fe(II) sites in the surface-bonded this compound possess distinguished charge transfer properties and excellent stability, highlighting its potential in developing efficient catalysts for water splitting. researchgate.net
Application in Polymeric Material Degradation Studies
The interaction between this compound and polymeric materials, particularly biodegradable polymers like poly(lactic acid) (PLA), is a significant area of research. These studies provide insights into the degradation mechanisms of polymers and offer ways to control their lifespan for various applications.
Enhancement of Poly(lactic acid) Biodegradation
This compound has been investigated for its role in the degradation of poly(lactic acid) (PLA). While PLA is known for its biocompatibility and biodegradability, its degradation rate can be slow under certain conditions. Research has explored the use of additives to accelerate this process. The presence of iron, such as that provided by this compound, can influence the degradation of PLA. nih.gov Studies have shown that impurities and residual monomers can increase the hydrolysis rate of PLA. swaminathansivaram.in While not directly stating this compound enhances biodegradation in an environmental context, the fundamental mechanism of iron-mediated hydrolysis suggests it would contribute to the breakdown of the polymer.
A study on the corrosion of iron coated with PLA revealed that the hydrolysis of the PLA coating accelerated the corrosion of the underlying iron. nih.gov This indicates a reciprocal relationship where the degradation products of PLA influence the iron, and the presence of iron ions can, in turn, affect the polymer's stability.
Mechanistic Insights into Iron-Mediated Polymer Hydrolysis
The degradation of PLA primarily occurs through hydrolysis of its ester linkages. researchgate.net This process can be influenced by pH, temperature, and the presence of catalysts. researchgate.netnih.gov Iron ions, such as Fe²⁺ from this compound, can act as catalysts in this process. The mechanism involves the coordination of the iron ion to the carbonyl oxygen of the ester group, which polarizes the carbonyl bond and makes it more susceptible to nucleophilic attack by water.
This iron-mediated hydrolysis leads to the scission of the polymer chains, reducing the molecular weight and altering the material's physical properties. researchgate.net The process is autocatalytic in nature, as the carboxylic acid end groups generated during hydrolysis lower the local pH, further accelerating the degradation. nih.govresearchgate.net In the context of iron-polymer composites, the degradation of the polymer coating can lead to a decrease in the local pH, which in turn accelerates the corrosion of the iron. nih.gov This interplay highlights the complex chemical environment at the interface of these materials.
Molecular modeling has been used to provide a detailed view of the hydrolytic degradation of PLA at the molecular level, showing the attack on the ester linkages. nih.gov The presence of metal ions like iron can facilitate this attack. Furthermore, the Fenton reaction, involving Fe²⁺ and hydrogen peroxide, generates highly reactive hydroxyl radicals that can aggressively attack and break down organic molecules, including polymers. nih.gov Lactate can form complexes with Fe²⁺, stabilizing it in a reactive form and facilitating this reaction. nih.gov
Utilisation in Environmental Remediation Research
This compound is proving to be a valuable compound in environmental remediation research, particularly in processes aimed at cleaning up contaminated soil and water. Its utility stems from its role as an iron source for beneficial microorganisms and as a chelating agent for sequestering heavy metals.
Iron Source for Bioremediation Processes (e.g., Iron-Oxidizing Bacteria for Wastewater Treatment)
This compound serves as an effective iron source for iron-oxidizing bacteria (IOB), which are instrumental in various bioremediation processes. iwaponline.comnih.gov These bacteria oxidize ferrous iron (Fe²⁺) to ferric iron (Fe³⁺), which then precipitates as ferric hydroxides. These precipitates can adsorb or co-precipitate various pollutants, removing them from the water.
In the treatment of antimony (Sb)-contaminated wastewater, studies have shown that IOB can utilize this compound as an iron source to remove Sb(III). iwaponline.comnih.gov The biogenic iron oxides generated by the bacteria exhibit a strong adsorption capacity for Sb(III). iwaponline.comnih.gov While a longer adaptation period may be necessary for the bacteria to efficiently use this compound compared to other iron sources, it ultimately leads to a better removal rate of Sb(III). iwaponline.comnih.gov
This compound is also used in enhanced in situ bioremediation of groundwater contaminated with chlorinated solvents like tetrachloroethene (TCE). mdpi.commdpi.com It can be injected as a liquid solution, allowing for better distribution in the subsurface compared to solid iron sources. mdpi.commdpi.com In combination with an electron donor like emulsified soybean oil, this compound acts as a chemical reductant, accelerating the degradation of TCE and minimizing the accumulation of harmful byproducts. mdpi.com The lactate component can also serve as a carbon source for various bacteria involved in the remediation process. researchgate.net
The following table summarizes the findings of a study on the removal of Sb(III) using iron-oxidizing bacteria with this compound as the iron source.
| Initial this compound Concentration (g/L) | Final Sb(III) Concentration (mg/L) |
| 2 | 6.17 |
| 6 | 4.55 |
| 10 | 3.82 |
| 16 | 3.65 |
| Data sourced from a study on Sb(III) removal by IOB. researchgate.net |
Chelating Agent in Metal Sequestration Studies
Beyond its role in bioremediation, this compound also functions as a chelating agent in metal sequestration studies. researchgate.net The lactate ion can form stable complexes with metal ions, including ferrous (Fe²⁺) and ferric (Fe³⁺) iron. researchgate.netresearchgate.net This chelating ability is significant because it can prevent the hydrolysis and precipitation of metal ions under certain conditions, keeping them in a soluble, and potentially more reactive or bioavailable, form. researchgate.net
Research has shown that lactate can form distinct chelates with both Fe(II) and Fe(III), with the stability constant of the lactate-Fe(III) complex being significantly higher than that of the lactate-Fe(II) complex. researchgate.net This differential chelation can influence the transport and reactivity of iron in various systems. In the context of microbially influenced corrosion, lactate ions have been shown to influence the formation of rust by forming soluble this compound complexes and affecting the precipitation of iron hydroxides. researchgate.net
The ability of lactate to chelate iron is also relevant in the context of the Fenton reaction, where the Fe²⁺-lactate complex can enhance the generation of hydroxyl radicals, which are powerful oxidizing agents for degrading organic pollutants. researchgate.net
Development of Analytical Reference Standards and Probes
In the realms of advanced materials science and non-clinical research technologies, this compound serves as a critical component in the development of sophisticated analytical tools. Its well-defined chemical properties and stable source of ferrous ions (Fe²⁺) make it invaluable for creating reference standards for precise measurement and for developing probes designed to detect specific ions in complex research environments.
Standard for Quantitative Determination in Complex Matrices
This compound is established as a Pharmaceutical Secondary Standard and a Certified Reference Material (CRM), making it suitable for a variety of analytical applications. sigmaaldrich.com These applications include pharmaceutical release testing, method development for both qualitative and quantitative analyses, and quality control testing in the food and beverage industry. sigmaaldrich.com The purpose of such reference materials is to provide a benchmark for verifying the accuracy and reliability of analytical methods. nih.govoup.com
As a CRM, this compound is produced and certified under stringent international standards, such as ISO 17034 and ISO/IEC 17025. sigmaaldrich.com This ensures its quality and provides multi-traceability to primary standards from pharmacopeias like the USP, EP, and BP. sigmaaldrich.com The availability of a certified standard is fundamental for internal quality control and for validating analytical procedures to ensure they produce accurate and reproducible results. nih.govresearchgate.net
The use of this compound as a standard is particularly important for its quantitative determination in complex matrices, such as infant formula or other food products where it is used as an additive. nih.govnih.gov Analytical methods, often based on high-performance liquid chromatography (HPLC) or mass spectrometry (LC/MS), are validated using these standards to reliably measure the concentration of the compound. researchgate.netnih.gov This process is crucial for ensuring product quality and meeting regulatory requirements. nih.govpharmuni.com The development of a CRM involves rigorous testing for homogeneity and stability, ensuring that each unit of the material is consistent and remains stable over time under specified storage conditions. researchgate.netnih.gov
Table 1: Characteristics of this compound as an Analytical Standard
| Feature | Description | Source |
| Standard Type | Pharmaceutical Secondary Standard; Certified Reference Material (CRM) | sigmaaldrich.com |
| Governing Norms | Produced and certified in accordance with ISO 17034 and ISO/IEC 17025. | sigmaaldrich.com |
| Traceability | Offers multi-traceability to USP, EP, and BP primary standards. | sigmaaldrich.com |
| Primary Use | Quantitative and qualitative analyses, pharma release testing, method development, food and beverage quality control. | sigmaaldrich.com |
| Format | Typically supplied as a neat, crystalline powder. | sigmaaldrich.comnih.gov |
Probes for Specific Ion Detection in Research Settings
While not typically used as a probe itself, this compound is integral to the development and validation of probes for specific ion detection, particularly for ferrous iron (Fe²⁺). The detection and quantification of iron ions are critical in various research fields due to iron's role in fundamental biological and chemical processes. nih.govscbt.com Probes for iron detection are specialized molecules designed to produce a measurable signal, such as a change in fluorescence, in the presence of iron ions. scbt.comnih.gov
Research into iron-dependent mechanisms, such as ferroptosis—a form of regulated cell death driven by iron-dependent lipid peroxidation—relies on the ability to accurately monitor labile iron pools. mdpi.comnih.gov Fluorescent probes are powerful tools for these studies, but their development is challenging due to the dynamic nature and fluorescence-quenching properties of iron. nih.gov
This compound, as a stable and soluble source of Fe²⁺, plays a crucial role in this context. nih.govmdpi.com It can be used to:
Calibrate and Validate Probes: Researchers developing new sensors for Fe²⁺ require a reliable standard to test the sensor's sensitivity, selectivity, and response. Genetically encoded nitric oxide (NO) biosensors, for example, are activated by ferrous iron, and their response can be calibrated by treating cells with known iron compounds. mdpi.com
Investigate Iron-Dependent Reactions: this compound can be used to introduce a controlled amount of Fe²⁺ into a research system to study specific reactions. For instance, the Fenton reaction, where Fe²⁺ reacts with hydrogen peroxide to produce highly reactive hydroxyl radicals, is a key mechanism in oxidative stress and ferroptosis. mdpi.comnih.gov Studying this reaction requires a precise source of ferrous ions.
Develop Selective Detection Methods: The development of highly selective probes is necessary to distinguish Fe²⁺ from other ions like Fe³⁺, Mg²⁺, Ca²⁺, and Zn²⁺. nih.gov this compound can be used in interference studies to confirm that a new probe is specific to the ferrous state. Advanced strategies, such as using ligand probes with engineered nanopores, have shown high selectivity for iron ions, and their development relies on testing against well-defined iron sources. nih.gov
Table 2: Research Applications of this compound in Ion Probe Development
| Application Area | Role of this compound | Research Context | Source |
| Probe Calibration | Provides a known concentration of Fe²⁺ to establish the dose-response curve of a new biosensor. | Validation of genetically encoded probes (geNOps) that are functionally dependent on ferrous iron. | mdpi.com |
| Reaction Mechanism Studies | Serves as a reactant (source of Fe²⁺) to initiate and study iron-dependent chemical processes. | Investigating the Fenton reaction and its role in oxidative stress and ferroptosis. | mdpi.comnih.gov |
| Selectivity Testing | Used as a standard to test the specificity of a probe for Fe²⁺ against other metal ions. | Development of selective nanopore sensors and fluorescent probes for environmental and biological samples. | nih.govresearchgate.net |
| Sensing Strategy Development | Enables the design of tandem activity-based sensing platforms for imaging labile iron pools. | Creating "turn-on" fluorescent probes with enhanced cellular retention for Fe(II) detection. | nih.gov |
Future Perspectives and Unanswered Questions in Ferrous Lactate Research
Emerging Synthetic Routes and Green Chemistry Approaches
Traditional synthesis of ferrous lactate (B86563) often involves the reaction of calcium lactate with iron(II) sulfate (B86663), which generates calcium sulfate as a byproduct. wikipedia.org Another common method involves reacting lactic acid with calcium carbonate and iron(II) sulfate. wikipedia.org While effective, these routes are being re-evaluated in the context of green chemistry, which prioritizes waste reduction, use of renewable resources, and energy efficiency.
Future research is focused on developing more environmentally benign synthetic pathways. One promising approach involves the direct reaction of ferrous carbonate with lactic acid. google.com This method is advantageous as it generates carbon dioxide as the primary byproduct, avoiding the introduction of sulfate or chloride ions into the waste stream. google.com A patented method highlights this process, using iron powder as a protecting reducing agent and allowing for the recycling of the reaction mother liquor, which significantly reduces sewage discharge and achieves a high yield of approximately 85%. google.com
Inspired by the broader field of nanoparticle synthesis, another avenue of exploration is the use of biological materials. Green synthesis approaches using plant extracts, which contain reducing and capping agents like polyphenols, have been successfully employed for producing iron nanoparticles. nih.govnih.govmdpi.com For instance, extracts from plants like Vitex leucoxylon and Camellia sinensis (green tea) have been used to synthesize iron nanoparticles from iron salts. nih.govnih.gov The adaptation of such phyto-reduction methods for the direct synthesis of ferrous lactate from an iron precursor and a lactate-producing biomass could represent a significant advancement in green manufacturing. Lactic acid itself is readily produced via fermentation of renewable materials, making the entire lifecycle of this compound potentially sustainable. atamanchemicals.com
Table 1: Comparison of this compound Synthesis Routes
| Synthesis Route | Reactants | Byproducts | Green Chemistry Considerations |
|---|---|---|---|
| Traditional Metathesis | Calcium lactate, Iron(II) sulfate | Calcium sulfate | Generates solid waste. wikipedia.org |
| Direct Reaction | Ferrous carbonate, Lactic acid | Carbon dioxide, Water | Cleaner process, avoids ionic impurities, potential for mother liquor recycling. google.com |
| Proposed Biosynthesis | Iron precursor, Lactate-rich plant extract/fermentation broth | Biodegradable residues | Utilizes renewable resources, potentially lower energy input. (Analogous to nih.govnih.gov) |
Advanced Characterization of Transient Species and Reaction Intermediates
The reactivity of this compound is central to its function, whether in biological systems or industrial applications. The ferrous ion (Fe²⁺) is readily oxidized to the ferric state (Fe³⁺), a process that involves transient species and reaction intermediates that are often difficult to detect and characterize due to their short lifetimes. atamanchemicals.com
A key area of future research is the application of advanced spectroscopic techniques to study these elusive intermediates. Understanding the mechanism of reactions like the Fenton reaction, where Fe²⁺ reacts with hydrogen peroxide to produce highly reactive hydroxyl radicals (HO•), is critical. nih.gov Recent hypotheses suggest that this compound complexes can stabilize Fe²⁺ in a reactive form, facilitating the decomposition of hydrogen peroxide, with lactate itself being oxidized to pyruvate (B1213749) in the process. nih.gov This proposed role for lactate as a scavenger of the damaging hydroxyl radicals it helps create presents a fascinating and complex reaction pathway. nih.gov
The characterization of such reaction intermediates is challenging. nih.gov Techniques like cryo-spectroscopy, stopped-flow kinetics, and advanced mass spectrometry (MS) could provide snapshots of the reaction as it progresses. Infrared ion spectroscopy, for example, has been used to characterize other highly reactive intermediates in the gas phase, providing structural information that is otherwise unobtainable. nih.gov Applying these methods to this compound systems could elucidate the structure of transient iron-lactate-peroxide complexes or the radical intermediates formed during oxidation.
Key unanswered questions include:
What is the precise structure of the activated complex between this compound and oxidizing agents like hydrogen peroxide?
What is the exact mechanism and kinetics of lactate's role as a radical scavenger in the Fenton reaction? nih.gov
How do different environmental factors (pH, presence of other ligands) influence the formation and decay of these transient species?
Detailed Elucidation of Long-Term Stability Mechanisms in Diverse Environments
The stability of this compound is a double-edged sword. Its tendency to oxidize is useful for applications like its role as a color retention agent, but it also presents challenges for storage and long-term efficacy in various environments. wikipedia.orgatamanchemicals.com The compound is described as greenish-white crystals or powder that oxidizes in the air. wikipedia.orgatamanchemicals.com While it is generally stable under dry storage conditions, its stability in aqueous solutions and in complex matrices like soil or food products is less understood. atamanchemicals.com
Future research must focus on the long-term stability of this compound under a range of environmental conditions. This includes its fate in soils, where it may be used as a micronutrient, and in aquatic systems. The oxidation of Fe(II) to Fe(III) leads to the precipitation of insoluble iron hydroxides, which drastically alters the mobility and bioavailability of the iron. epa.gov The rate and pathway of this transformation will depend on factors like pH, oxygen levels, and the presence of microbial communities. epa.govnih.gov
Understanding these degradation pathways is crucial for predicting the environmental impact and agronomic effectiveness of this compound. For instance, while iron salts are generally considered to have low environmental toxicity due to the immobilization of iron in soil, the dynamics in specific ecosystems need more detailed study. epa.gov Research is needed to determine the half-life of this compound in different soil types and aquatic environments and to identify the specific microbial or abiotic processes that dominate its transformation.
Novel Insights into Multi-Component Chelation Systems
In many biological and environmental systems, this compound does not exist in isolation. It is part of a complex milieu containing other potential chelating agents (ligands) that compete for the iron ion. nih.govnih.gov The lactate anion itself is a relatively weak chelating agent compared to other ligands like citrate (B86180), or synthetic chelators like EDTA. conicet.gov.ar This competition is critical in determining the bioavailability of the iron.
Future research will delve into the dynamics of these multi-component chelation systems. For example, in medicine and nutrition, the efficacy of an iron supplement depends on how well it delivers iron in the presence of dietary inhibitors (e.g., phytates, polyphenols) and enhancers (e.g., ascorbic acid). patsnap.com The lactate ligand helps to keep the iron soluble and bioavailable in the gut, but how it competes with these other dietary components at the molecular level is not fully understood. patsnap.com
The concept of "shuttle" chelation, where one chelator mobilizes iron and hands it off to another, is an emerging area in chelation therapy. nih.gov Investigating whether lactate can act as an intermediary shuttle, picking up iron from less soluble sources and delivering it to transport proteins like transferrin, is a compelling research question. patsnap.com This requires a detailed understanding of the thermodynamic stability constants and kinetic lability of this compound compared to other biologically relevant iron complexes. nih.gov
Table 2: Factors Influencing Iron Chelation Efficacy
| Factor | Description | Relevance to this compound |
|---|---|---|
| pH | Affects the charge of both the ligand and the metal ion, influencing complex stability. | The stability of the Fe-lactate complex is pH-dependent. researchgate.net |
| Ligand Affinity (log K) | The thermodynamic stability of the metal-ligand complex. | Lactate is a weaker chelator than many others, suggesting iron could be exchanged. conicet.gov.ar |
| Competition | Presence of other metal ions (e.g., Ca²⁺, Mg²⁺) and other ligands. | In biological fluids and soils, numerous components compete for Fe²⁺. nih.govresearchgate.net |
| Redox Activity | The potential of the iron complex to participate in electron transfer reactions. | The Fe²⁺/Fe³⁺ redox potential is modulated by the lactate ligand. nih.gov |
Exploring Broader Biogeochemical Roles and Environmental Impact
The biogeochemical cycling of iron is a fundamental Earth process that influences everything from ocean productivity to the fate of contaminants. nih.gov Iron is a critical nutrient for nearly all life, and its cycling involves a complex interplay of redox transformations, precipitation/dissolution, and microbial metabolism. nih.govresearchgate.net The role of simple organic ligands like lactate in this global cycle is an area of growing interest.
Lactate is a common metabolic byproduct of microbial activity, particularly in anaerobic environments. nih.gov Its presence can significantly influence iron chemistry. By forming soluble complexes with Fe(II), lactate can increase the mobility of iron in environments where it would otherwise precipitate. Recent research also points to a direct link between lactate and the regulation of systemic iron homeostasis in mammals, where lactate can stimulate the expression of hepcidin (B1576463), the master regulator of iron. nih.gov
Future research should investigate the broader biogeochemical significance of this compound and lactate-driven iron cycling. This includes:
Quantifying the role of lactate in mobilizing iron in anoxic sediments and soils.
Investigating how microbial communities that produce and consume lactate influence local iron cycling. youtube.com
Assessing the environmental impact of anthropogenically introduced this compound (e.g., from food processing or agricultural use). While generally considered safe, its effect on the microbial ecology and nutrient dynamics of receiving water bodies warrants further study. epa.govaffinitychemical.com
Integration into New Material Science Paradigms
The application of this compound is expanding beyond its traditional uses into the realm of material science. It is already used as a reagent in the production of catalysts for polymer electrolyte fuel cells (PEMFCs). wikipedia.orgatamanchemicals.com However, new paradigms in materials science, focusing on sustainable, functional, and biodegradable materials, offer new opportunities for this compound.
One emerging area is the development of biodegradable polymer composites. Polylactic acid (PLA), a biodegradable polymer derived from lactic acid, is a prime candidate for creating "green" composites. The incorporation of iron particles into PLA has been shown to alter its mechanical, thermal, and magnetic properties. mdpi.comresearchgate.netmdpi.com Using this compound as an iron-containing filler in a PLA matrix is a logical next step. This could create a fully lactate-based composite material with tunable properties. The iron component could enhance thermal or electrical conductivity or introduce magnetic responsiveness for applications in targeted drug delivery or smart materials. researchgate.netnih.gov
Q & A
Q. What statistical approaches are robust for analyzing time-dependent degradation of this compound in environmental studies?
- Methodological Answer : Use mixed-effects models to account for repeated measures and environmental covariates (e.g., temperature, microbial activity). Partial least squares regression (PLSR) correlates spectral data (e.g., FTIR) with degradation rates. For ecological risk assessment, compute half-lives (t₁/₂) using first-order kinetics and Monte Carlo simulations to estimate uncertainty .
Regulatory and Safety Considerations
Q. What analytical validations are required to comply with regulatory standards for this compound as a nutritional fortifier?
- Methodological Answer : Per China’s National Food Safety Standard (GB 1903.10-2019), validate identity (via FTIR or XRD), purity (HPLC-UV), and heavy metal residues (ICP-MS). Batch testing must confirm iron content (19–21% w/w) and limits for contaminants (e.g., lead ≤2 mg/kg). Stability studies under accelerated conditions (40°C/75% RH for 6 months) ensure shelf-life claims .
Q. How can researchers mitigate confounding factors when assessing this compound’s toxicity in chronic exposure models?
- Methodological Answer : Use isocaloric/pair-fed controls to distinguish iron-specific effects from dietary artifacts. Histopathological scoring of liver and kidney tissues, combined with serum biomarkers (ALT, creatinine), improves specificity. Dose-ranging studies should adhere to OECD guidelines (e.g., Test No. 452) for carcinogenicity testing .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
